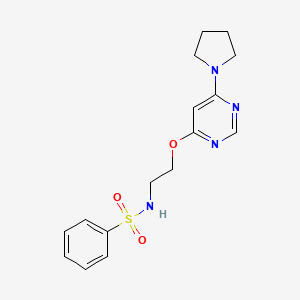

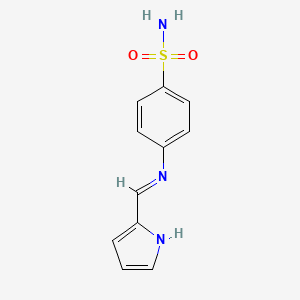

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

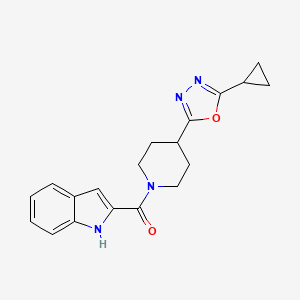

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as MPA-N, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPA-N is a member of the family of N-phenylacetamide derivatives, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties. In

Aplicaciones Científicas De Investigación

Pharmacological Characterization

A compound closely related to N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, PF-04455242, was identified as a novel κ-opioid receptor (KOR) antagonist. This compound has shown high affinity for human, rat, and mouse KORs and demonstrated potential therapeutic applications in treating depression and addiction disorders. The study highlights its selectivity for KORs in vivo, including efficacy in antidepressant-like activities and attenuation of behavioral effects of stress (Grimwood et al., 2011).

Synthesis of Derivatives

The synthesis of a fluorinated derivative of a sigma-1 receptor modulator, showcasing a method to introduce fluorine into the pyrrolidin-2-one structure, was studied. This process yielded a structural derivative with potential applications in medicinal chemistry, illustrating the compound's versatility in drug design and synthesis (Kuznecovs et al., 2020).

Antimicrobial and Anticancer Activities

Research into 5-oxopyrrolidine derivatives, with structural similarities to N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, has demonstrated promising anticancer and antimicrobial activities. These compounds, particularly those bearing azole, diazole, and hydrazone moieties, showed potent activity against A549 cancer cells and selectivity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential in developing new treatments for cancer and infections (Kairytė et al., 2022).

Chemical Stability and Conversion

The chemical stability and conversion of hydrates of an active pharmaceutical ingredient to their anhydrous forms were investigated. This study is relevant to the formulation and stability of pharmaceutical compounds, providing insights into the physical and chemical stability of drug substances and their formulations (Petrova et al., 2009).

Kinetics and Mechanism Studies

The kinetics and mechanism of hydrolysis of N-substituted amides in high-temperature water were explored, with N-methylacetamide serving as a model. This research offers foundational knowledge on the stability and reactivity of amide bonds under various conditions, crucial for pharmaceutical chemistry and the development of novel compounds (Duan et al., 2010).

Propiedades

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)13-19(23)21-17-8-9-18(15(2)12-17)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOOIAOEXLUVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2450284.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2450289.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)

![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)